

Developing Targeted Drug Delivery Systems with IRDye 700DX: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing IRDye 700DX in the development of targeted drug delivery systems, primarily focusing on near-infrared (NIR) photoimmunotherapy (PIT). IRDye 700DX is a water-soluble, near-infrared phthalocyanine dye that, when conjugated to a targeting moiety such as a monoclonal antibody, can be activated by NIR light to induce rapid, selective cell death.[1][2][3] This technology offers a promising approach for cancer therapy with minimal side effects.[1]

Mechanism of Action: Photoimmunotherapy (PIT)

The therapeutic principle of **IRDye 700DX**-based targeted drug delivery lies in photoimmunotherapy (PIT). This process involves two key steps:

- Targeted Delivery: An antibody-IRDye 700DX conjugate is systemically administered and selectively binds to antigens on the surface of target cancer cells.[1]
- Photoactivation and Cell Death: Subsequent exposure of the tumor to NIR light at
 approximately 690 nm activates the IRDye 700DX.[1] This activation leads to a rapid
 disruption of the cell membrane's integrity, causing cell swelling and bursting, ultimately
 resulting in necrotic cell death.[1][2] This form of cell death is immunogenic, meaning it can
 stimulate an anti-tumor immune response.[2]

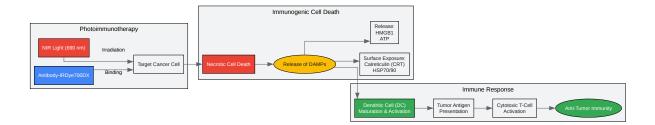


This targeted approach ensures that the cytotoxic effect is localized to the tumor, sparing healthy tissues.[1]

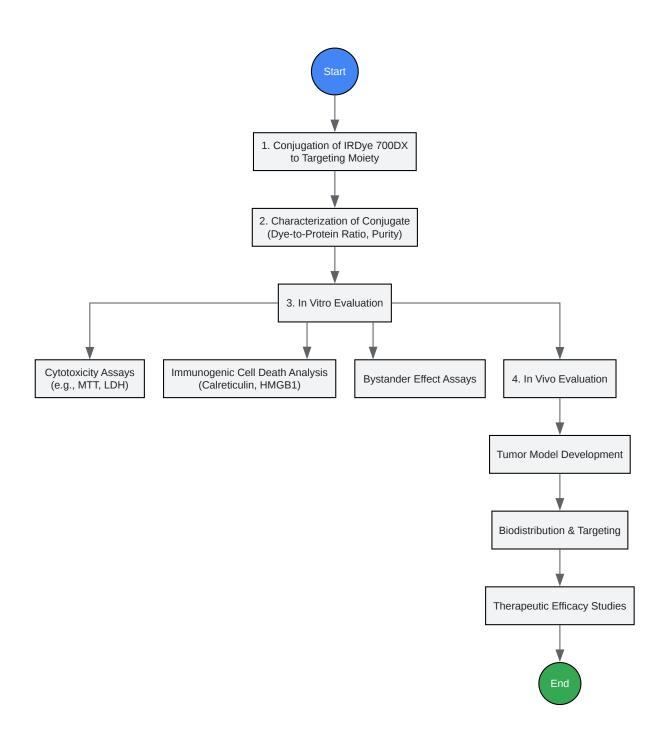
Signaling Pathway: Immunogenic Cell Death (ICD)

IRDye 700DX-mediated photoimmunotherapy induces immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response against tumor cells. Key molecular events in ICD include the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) and heat shock proteins (HSP70 and HSP90), and the release of others like high mobility group box 1 (HMGB1) and ATP.[2] These molecules act as "eat me" signals and danger signals to recruit and activate dendritic cells (DCs), leading to the presentation of tumor antigens and the subsequent activation of cytotoxic T lymphocytes that can attack and eliminate remaining cancer cells.









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